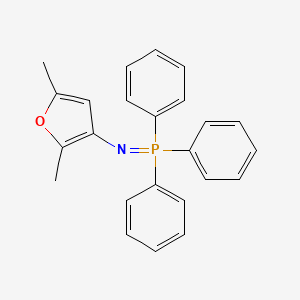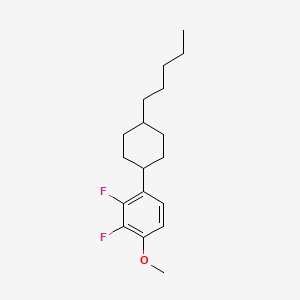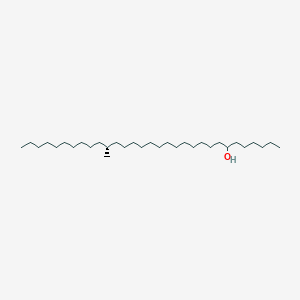
3-Furanamine, 2,5-dimethyl-N-(triphenylphosphoranylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Furanamine, 2,5-dimethyl-N-(triphenylphosphoranylidene)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a furan ring, substituted with two methyl groups at positions 2 and 5, and an N-(triphenylphosphoranylidene) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furanamine, 2,5-dimethyl-N-(triphenylphosphoranylidene)- typically involves the reaction of 2,5-dimethylfuran with triphenylphosphine and an appropriate amine source. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Furanamine, 2,5-dimethyl-N-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The methyl groups and the triphenylphosphoranylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction may produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3-Furanamine, 2,5-dimethyl-N-(triphenylphosphoranylidene)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity and can be studied for their effects on various biological systems.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals or therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism by which 3-Furanamine, 2,5-dimethyl-N-(triphenylphosphoranylidene)- exerts its effects involves interactions with molecular targets and pathways. The furan ring and the triphenylphosphoranylidene group can interact with various enzymes or receptors, leading to changes in their activity. These interactions can result in the modulation of biochemical pathways, influencing cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Furanamine: A simpler analog without the methyl and triphenylphosphoranylidene substitutions.
2,5-Dimethylfuran: Lacks the amine and triphenylphosphoranylidene groups.
Triphenylphosphine: A related compound that lacks the furan and amine groups.
Uniqueness
3-Furanamine, 2,5-dimethyl-N-(triphenylphosphoranylidene)- is unique due to its combination of a furan ring, methyl groups, and a triphenylphosphoranylidene group. This unique structure imparts specific chemical and physical properties that are not observed in the simpler analogs. The presence of the triphenylphosphoranylidene group, in particular, can enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
646516-81-6 |
|---|---|
Fórmula molecular |
C24H22NOP |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
(2,5-dimethylfuran-3-yl)imino-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C24H22NOP/c1-19-18-24(20(2)26-19)25-27(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18H,1-2H3 |
Clave InChI |
VUSSNZREVVWVRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(O1)C)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B12592659.png)
![Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate](/img/structure/B12592670.png)

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl-](/img/structure/B12592680.png)

![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12592686.png)
![2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)-](/img/structure/B12592689.png)
![2-Thia-1-azaspiro[4.5]deca-6,9-dien-8-one, 1-methoxy-, 2,2-dioxide](/img/structure/B12592695.png)
![1-(Prop-1-yn-1-yl)-8-oxabicyclo[5.1.0]octane](/img/structure/B12592701.png)
![3-Nitro-5-phenyl-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B12592706.png)
![4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid](/img/structure/B12592709.png)
![Pyridine, 2-[[(3-methylphenyl)methyl]thio]-](/img/structure/B12592750.png)
![8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid](/img/structure/B12592751.png)

